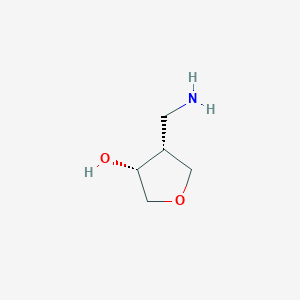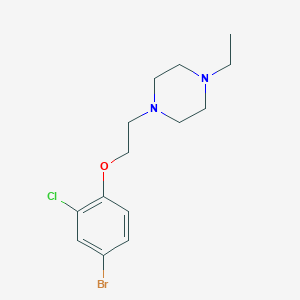
Bisphenol-alpha-2,2',6,6'-d4
Overview
Description
Bisphenol-alpha-2,2’,6,6’-d4, also known as 4,4’-Isopropylidenediphenol or 2,2-Bis (4-hydroxyphenyl)propane, is an organic synthetic compound . It is used in scientific research due to its unique properties and finds applications in various fields such as material science and biotechnology.
Molecular Structure Analysis
The molecular formula of Bisphenol-alpha-2,2’,6,6’-d4 is (CH 3) 2 C (C 6 H 2 D 2 OH) 2 . It has a molecular weight of 232.14014 .Physical And Chemical Properties Analysis
Bisphenol-alpha-2,2’,6,6’-d4 is a white-faint pink solid .Scientific Research Applications
Production of Polycarbonate Plastics
Bisphenol A (BPA), which includes Bisphenol-alpha-2,2’,6,6’-d4, is an organic synthetic compound used as a monomer to produce polycarbonate plastics . These plastics are widely used in various industries, including food and beverage packaging, medical devices, thermal paper, and dental materials .
Endocrine Disruption
Due to its structural similarity to synthetic estrogen, BPA can mimic and compete with estrogen to bind to the estrogen receptors α and β (ERα and ERβ), thereby modulating estrogen-responsive gene expression . This endocrine-disrupting property has significant implications for human health.
Metabolic Disorders
BPA can affect metabolism and contribute to metabolic disorders. It can bind to several transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2, which are involved in fat and liver homeostasis . This can lead to disruptions in the body’s metabolic processes.
Cardiovascular Health
The same transcription factors that BPA affects also play a role in cardiovascular health . Therefore, exposure to BPA could potentially have implications for the cardiovascular system.
Cancer Progression
BPA may also affect cancer progression by interacting with GPR30 . Furthermore, it has been shown to increase susceptibility to cancer at doses below the oral reference dose set by the Environmental Protection Agency .
Male Reproductive Health
BPA may impair male reproductive function by binding to androgen receptors . This could potentially lead to reproductive health issues in males.
Epigenetic Changes
BPA can cause epigenetic changes, such as DNA methylation, histone modification, and changes in microRNAs expression . These changes can contribute to BPA’s pathological effects.
Environmental Contamination
BPA can contaminate food, beverage, air, and soil . It accumulates in several human tissues and organs and is potentially harmful to human health through different molecular mechanisms .
Mechanism of Action
Target of Action
Bisphenol-alpha-2,2’,6,6’-d4 is a deuterated compound of Bisphenol A . Bisphenol A is a phenolic organic synthetic compound widely used in the production of epoxy resins and polycarbonate plastics . It is often classified as an endocrine disruptor .
Mode of Action
Bisphenol A exhibits estrogen-mimicking, hormone-like properties . It interacts with estrogen receptors, mimicking the body’s own hormones, which can lead to various health effects.
Result of Action
Bisphenol A, and by extension Bisphenol-alpha-2,2’,6,6’-d4, has been associated with a number of diseases, including respiratory diseases, cardiovascular diseases, diabetes, kidney diseases, obesity, and reproductive disorders .
properties
IUPAC Name |
2,6-dideuterio-4-[2-(3,5-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-ULDPCNCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC(=C(C(=C2)[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisphenol-alpha-2,2',6,6'-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/structure/B1529107.png)



![1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1529115.png)




![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)
![tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate oxalate(2:1)](/img/structure/B1529123.png)
